![molecular formula C24H16N4O2 B5246070 (4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5246070.png)
(4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyrazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under specific conditions that favor the formation of the desired product. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol, with the reaction mixture being heated to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-pressure homogenization and ultrasound (HPH-US) may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of (4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycoside: A natural sweetener derived from the Stevia plant, with a similar complex structure.
Uniqueness
(4Z)-2-PHENYL-4-{[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of a phenyl group, a pyrazole ring, and an oxazole ring, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or steviol glycoside .
Properties
IUPAC Name |
(4Z)-2-phenyl-4-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2/c29-24-21(26-23(30-24)17-8-3-1-4-9-17)14-19-16-28(20-11-5-2-6-12-20)27-22(19)18-10-7-13-25-15-18/h1-16H/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDYFELFNRGFDF-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CN(N=C3C4=CN=CC=C4)C5=CC=CC=C5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CN(N=C3C4=CN=CC=C4)C5=CC=CC=C5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B5245994.png)
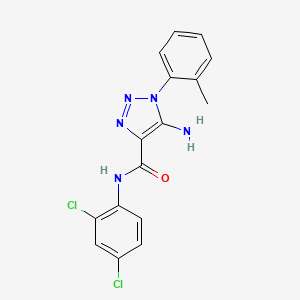
![prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B5246012.png)
![4-butoxy-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5246013.png)
![1-cycloheptyl-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5246037.png)
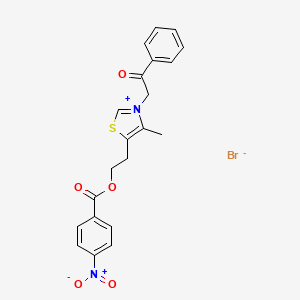
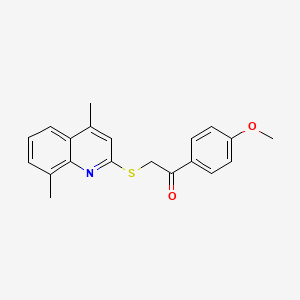
![N-(1,3-benzothiazol-2-yl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5246074.png)
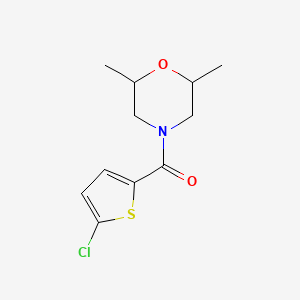
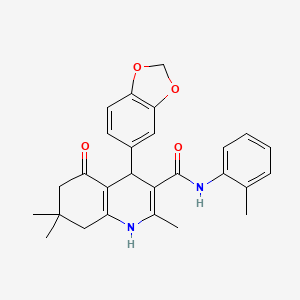
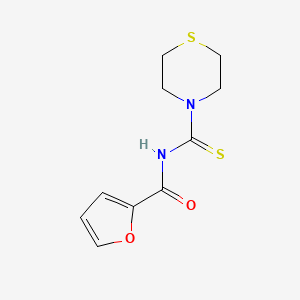
![1-chloro-2-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]-4-methylbenzene](/img/structure/B5246084.png)
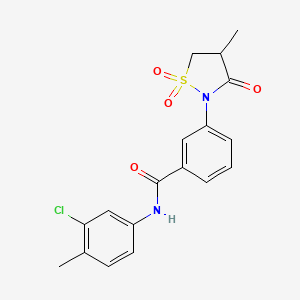
![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5246098.png)
